molecular formula C11H18 B14621719 (1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene CAS No. 59581-90-7

(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene

Cat. No.: B14621719
CAS No.: 59581-90-7
M. Wt: 150.26 g/mol
InChI Key: ZLCRBFJQCPQSGZ-KOLCDFICSA-N
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Description

(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene is a bicyclic compound characterized by its unique structure and stereochemistry. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of four methyl groups and a double bond in the structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is often a substituted cyclopentadiene, and the dienophile is a suitable alkene. The reaction conditions usually require elevated temperatures and sometimes the presence of a catalyst to facilitate the cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can reduce the double bond to form a saturated bicyclic compound.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids for epoxidation and osmium tetroxide for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.

    Substitution: Halogenation reagents such as bromine or chlorine can be used for electrophilic substitution, while organometallic reagents can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Saturated bicyclic compounds.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development and as a scaffold for designing bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene depends on the specific reaction or application. In general, the compound’s rigid structure and stereochemistry play a crucial role in its interactions with other molecules. The double bond and methyl groups can participate in various chemical reactions, influencing the compound’s reactivity and selectivity. Molecular targets and pathways involved may include enzyme binding sites, receptor interactions, and participation in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: Lacks the methyl groups and has different reactivity and applications.

    1-Methylbicyclo[2.2.1]hept-2-ene: Contains only one methyl group, leading to different chemical properties.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains additional functional groups, making it suitable for different reactions and applications.

Uniqueness

(1S,4R)-1,2,7,7-Tetramethylbicyclo[221]hept-2-ene is unique due to its specific stereochemistry and the presence of four methyl groups

Properties

CAS No.

59581-90-7

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

(1S,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C11H18/c1-8-7-9-5-6-11(8,4)10(9,2)3/h7,9H,5-6H2,1-4H3/t9-,11+/m1/s1

InChI Key

ZLCRBFJQCPQSGZ-KOLCDFICSA-N

Isomeric SMILES

CC1=C[C@H]2CC[C@@]1(C2(C)C)C

Canonical SMILES

CC1=CC2CCC1(C2(C)C)C

Origin of Product

United States

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